Methyl-d3methanesulfonate
Overview
Description
Methyl-d3methanesulfonate (MMS) is an organic compound with the formula CH3SO2OCH3 . It is also known as methyl mesylate and is an alkylating agent and a carcinogen . It is used in cancer treatment .
Molecular Structure Analysis
The molecular formula of Methyl-d3methanesulfonate is CH3SO3CD3 . The molecular weight is 113.15 g/mol.Chemical Reactions Analysis
Methyl methanesulfonate (MMS) methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine . It also methylates at other oxygen and nitrogen atoms in DNA bases, and one of the non-carbon bound oxygen atoms of the phosphodiester linkage .Physical And Chemical Properties Analysis
Methyl-d3methanesulfonate has a molar mass of 110.13 g/mol . It has a density of 1.3 g/mL at 25 °C and a boiling point of 202 to 203 °C .Scientific Research Applications
1. Analyzing Volatile Organic Compounds in Cellular Metabolism
The conversion between various methylsulfanyl compounds in mammalian metabolism, including Methyl-d3methanesulfonate, is crucial. Studies have used ultra-sensitive techniques to characterize trace-level volatile organic compounds (VOCs) produced after treatment with related compounds in cultured human cells. For instance, after treating cells with Dimethyl Sulfoxide (DMSO), significant levels of Dimethyl Sulfide (DMS) were detected in the cell environment. Such research is essential for understanding the bioconversion processes and the implications of methylsulfanyl compounds in cellular metabolism (Li et al., 2016).
2. Investigating Antimicrobial Activities
Methanesulfonic acid 1-methylhydrazide (msmh) and its derivatives have been synthesized and characterized for their antimicrobial activities. These compounds were tested against various Gram-positive and Gram-negative bacteria, showcasing the potential of methylsulfanyl compounds in developing new antimicrobial agents (Özbek et al., 2009).
3. Exploring DNA Methylation and Epigenetic Changes
Studies have demonstrated that related compounds like Dimethyl Sulfoxide (DMSO) can induce significant changes in DNA methylation patterns and the epigenetic landscape in various cellular models. These changes include alterations in the expression of genes involved in DNA hydroxymethylation, nucleotide excision repair, and apoptosis, suggesting a profound impact on cell fate and function. Understanding these mechanisms is crucial for developing therapeutic strategies and elucidating the role of methylsulfanyl compounds in epigenetic regulation (Thaler et al., 2012).
4. Understanding Atmospheric Chemistry and Radical Reactions
The oxidation of volatile organosulfur compounds like Dimethyl Sulfide (DMS), a related compound to Methyl-d3methanesulfonate, plays a significant role in atmospheric chemistry. Research has focused on the generation, structural elucidation, and reactivity of various sulfur-containing radicals, which are crucial for understanding atmospheric processes and the formation of compounds like sulfuric acid and methanesulfonic acid. This research is vital for understanding the role of methylsulfanyl compounds in atmospheric chemistry and their environmental impact (Mardyukov & Schreiner, 2018).
5. Synthesizing Deuterated Pharmaceuticals
The bioinspired design of robust d3-methylating agents like 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane sulfonate (DMTT) represents a significant advancement in the field of drug development. These agents enable the selective d3-methylation of complex molecules, allowing for the synthesis of deuterated pharmaceuticals without significantly altering their structure or function. This research opens new avenues for drug tracing and the development of novel therapeutic agents (Wang et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for Methyl-d3methanesulfonate are not detailed in the available resources, the field of synthetic chemistry, which includes the study and synthesis of such compounds, continues to evolve . Challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy are areas of focus .
properties
IUPAC Name |
trideuteriomethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBABOKRGFJTBAE-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3methanesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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